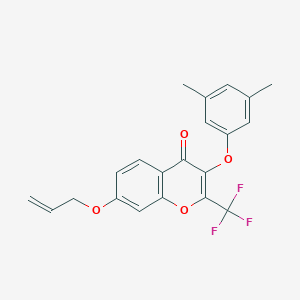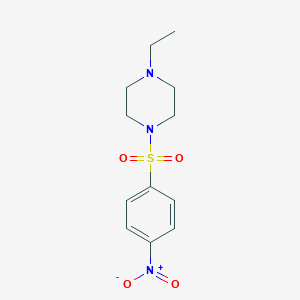
1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine is a chemical compound known for its potential applications in various fields, including medicinal chemistry and biological research. This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a 4-nitrophenylsulfonyl group. It has been identified as a potential radiation mitigator by targeting the Hedgehog signaling pathway.
Applications De Recherche Scientifique
1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a radiation mitigator by targeting the Hedgehog signaling pathway.
Biological Research: It is used to investigate the role of the Hedgehog signaling pathway in various biological processes.
Pharmaceutical Testing: It serves as a reference standard in pharmaceutical testing to ensure accurate results.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-nitrophenylsulfonyl chloride and 1-ethylpiperazine.
Reaction: The 4-nitrophenylsulfonyl chloride is reacted with 1-ethylpiperazine in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed:
Reduction: 1-Ethyl-4-(4-aminophenyl)sulfonylpiperazine.
Substitution: Various substituted piperazines depending on the nucleophile used.
Oxidation: 1-Carboxyethyl-4-(4-nitrophenyl)sulfonylpiperazine.
Mécanisme D'action
The compound exerts its effects by binding to the transmembrane domain of Smoothened, a key protein involved in the Hedgehog signaling pathway. This binding inhibits the pathway, which is crucial for its potential use as a radiation mitigator.
Comparaison Avec Des Composés Similaires
- 1-Ethyl-4-(4-aminophenyl)sulfonylpiperazine
- 1-Methyl-4-(4-nitrophenyl)sulfonylpiperazine
- 1-Ethyl-4-(4-chlorophenyl)sulfonylpiperazine
Comparison: 1-Ethyl-4-(4-nitrophenyl)sulfonylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the nitro group allows for reduction reactions to form amino derivatives, which can further undergo various modifications. The ethyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for biological applications.
Propriétés
IUPAC Name |
1-ethyl-4-(4-nitrophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-2-13-7-9-14(10-8-13)20(18,19)12-5-3-11(4-6-12)15(16)17/h3-6H,2,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQYAXMCDYSBKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[3-(2-furyl)-2-propenylidene]acetohydrazide](/img/structure/B380809.png)
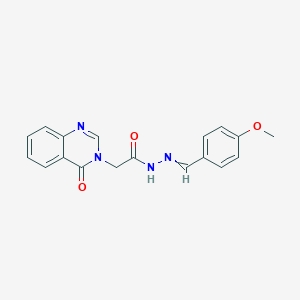
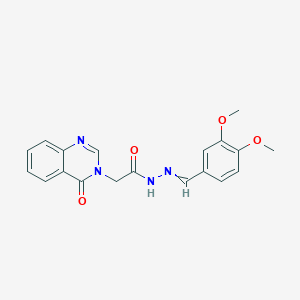
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B380812.png)
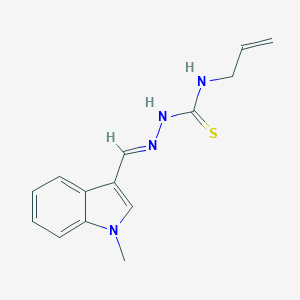
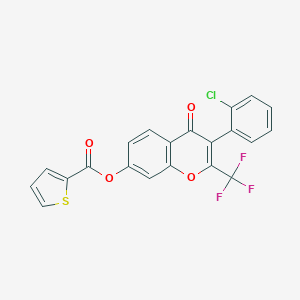
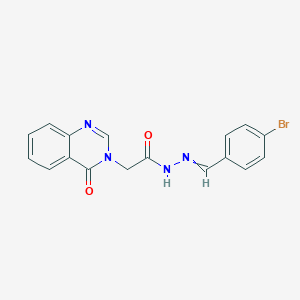
![1-[(2,5-Dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B380817.png)

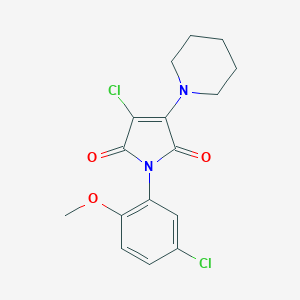

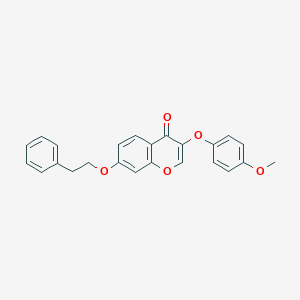
![3-[4-(hexyloxy)-3-methoxyphenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B380824.png)
